Ethyl 2-ethoxybenzoylformate
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Overview
Description
Ethyl 2-ethoxybenzoylformate is an organic compound with the molecular formula C12H14O4 It is an ester derivative of benzoylformate, characterized by the presence of an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-ethoxybenzoylformate can be synthesized through the esterification of 2-ethoxybenzoic acid with ethyl formate in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene, followed by purification through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as modified platinum on alumina, can enhance the enantioselectivity of the product, making it suitable for pharmaceutical applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.
Reduction: 2-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 2-ethoxybenzoylformate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of ethyl 2-ethoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in enantioselective hydrogenation reactions, the compound interacts with modified platinum catalysts, leading to the formation of optically active products. The presence of the ethoxy group influences the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Ethyl benzoylformate: Similar in structure but lacks the ethoxy group.
Methyl 2-ethoxybenzoylformate: Similar but with a methyl ester group instead of ethyl.
2-ethoxybenzoic acid: The carboxylic acid analog of this compound.
Uniqueness: this compound is unique due to the presence of both ethoxy and ester functional groups, which confer distinct reactivity and potential for enantioselective synthesis. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-(2-ethoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-10-8-6-5-7-9(10)11(13)12(14)16-4-2/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONSWJYCJYTGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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